N-alpha-Methyl-L-ornithine hydrochloride

Übersicht

Beschreibung

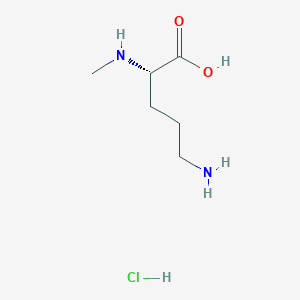

N-alpha-Methyl-L-ornithine hydrochloride is a derivative of the amino acid ornithine. It is known for its role as an inhibitor of nitric oxide synthase in macrophages . This compound has a molecular formula of C6H14N2O2 · HCl and a molecular weight of 182.65 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-alpha-Methyl-L-ornithine hydrochloride can be synthesized through the methylation of L-ornithine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically occurs in an aqueous or alcoholic solution, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified through crystallization or chromatography techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-alpha-Methyl-L-ornithine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Oxo derivatives of N-alpha-Methyl-L-ornithine.

Reduction: L-ornithine.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

NMA serves as a significant reagent in organic synthesis. It acts as a building block for more complex molecules, allowing chemists to explore various synthetic pathways. Its unique structural properties enable it to participate in reactions that form derivatives useful in pharmaceuticals and agrochemicals.

Biology

In biological research, NMA is extensively studied for its inhibitory effects on nitric oxide synthase. By blocking the conversion of L-arginine to nitric oxide, NMA plays a crucial role in understanding the physiological processes regulated by nitric oxide, including vasodilation and neurotransmission. This inhibition is particularly relevant in studies focused on conditions where nitric oxide production is dysregulated, such as inflammatory diseases.

Medicine

NMA's potential therapeutic applications are notable, especially in conditions like cancer and cardiovascular diseases. By inhibiting NOS, NMA may help mitigate the pathological effects of excessive nitric oxide production associated with tumor growth and vascular dysfunction. Researchers are investigating its efficacy in preclinical models to establish its role as a therapeutic agent.

Inhibition Studies

A study demonstrated that NMA effectively inhibits nitric oxide production in macrophages, leading to reduced inflammatory responses in vitro. This finding suggests its potential use in managing inflammatory diseases where nitric oxide plays a detrimental role .

Cancer Research

Research has indicated that NMA can suppress tumor growth by modulating the tumor microenvironment through its effects on nitric oxide levels. Preclinical trials have shown promising results in reducing tumor size and improving survival rates in animal models .

Cardiovascular Applications

Clinical studies have explored the use of NMA in cardiovascular disease management by examining its effects on vascular function and blood pressure regulation through nitric oxide modulation .

Wirkmechanismus

N-alpha-Methyl-L-ornithine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . The molecular targets include the active site of nitric oxide synthase, and the pathway involves the urea cycle and nitric oxide signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-iminoethyl-L-ornithine: Another inhibitor of nitric oxide synthase.

NG-monomethyl-L-arginine: A similar compound that inhibits nitric oxide synthase.

NG-nitro-L-arginine: Also inhibits nitric oxide synthase but with different potency and specificity.

Uniqueness

N-alpha-Methyl-L-ornithine hydrochloride is unique due to its specific methylation at the alpha position, which provides distinct inhibitory properties compared to other similar compounds. This specific modification allows for targeted inhibition of nitric oxide synthase with potential therapeutic applications .

Biologische Aktivität

N-alpha-Methyl-L-ornithine hydrochloride (NMA) is a synthetic amino acid derivative of L-ornithine, primarily known for its role as an inhibitor of arginine metabolism. This compound has garnered attention in various fields, particularly in cancer research and neurobiology, due to its biological activities and potential therapeutic applications. Here, we provide a detailed overview of the biological activity of NMA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

NMA functions primarily as an inhibitor of nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide (NO). By inhibiting this enzyme, NMA can modulate various physiological processes influenced by NO, including vasodilation and neurotransmission. The inhibition of NOS by NMA has been linked to several biological effects:

- Reduction of Nitric Oxide Production : NMA decreases NO synthesis in various cell types, including macrophages and neutrophils, which can influence inflammatory responses and immune function .

- Effects on Polyamine Synthesis : As an analog of ornithine, NMA can also affect polyamine metabolism. Polyamines are crucial for cell growth and differentiation; thus, their modulation can impact tumor growth and development .

Inhibition of Tumor Growth

NMA has been studied for its potential anti-tumor effects. Research indicates that by inhibiting NO production, NMA can reduce tumor cell proliferation and enhance apoptosis in certain cancer types. For instance:

- Case Study : In a study involving cancer cell lines, treatment with NMA resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The underlying mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Neuroprotective Effects

NMA's ability to inhibit NO production also suggests potential neuroprotective properties. Elevated levels of NO have been implicated in neurodegenerative diseases such as Alzheimer's disease.

- Research Findings : A study demonstrated that NMA could protect neuronal cells from excitotoxicity induced by excessive glutamate through its action on NO pathways. This protection was associated with reduced oxidative stress markers and improved cell viability in neuronal cultures .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

CAS-Nummer |

37148-99-5 |

|---|---|

Molekularformel |

C6H15ClN2O2 |

Molekulargewicht |

182.65 g/mol |

IUPAC-Name |

5-amino-2-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H |

InChI-Schlüssel |

OUPNMQRLBAANLP-UHFFFAOYSA-N |

SMILES |

CNC(CCCN)C(=O)O.Cl |

Isomerische SMILES |

CN[C@@H](CCCN)C(=O)O.Cl |

Kanonische SMILES |

CNC(CCCN)C(=O)O.Cl |

Piktogramme |

Irritant |

Sequenz |

X |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.